molecular formula C12H12O4 B8664575 4-(2,3-Dihydro-1-benzofuran-5-YL)-4-oxobutanoic acid

4-(2,3-Dihydro-1-benzofuran-5-YL)-4-oxobutanoic acid

Cat. No. B8664575
M. Wt: 220.22 g/mol
InChI Key: PSBMHECNJWGCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1-benzofuran-5-YL)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-Dihydro-1-benzofuran-5-YL)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dihydro-1-benzofuran-5-YL)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H12O4/c13-10(2-4-12(14)15)8-1-3-11-9(7-8)5-6-16-11/h1,3,7H,2,4-6H2,(H,14,15)

InChI Key

PSBMHECNJWGCHX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-dihydrobenzofuran of formula II, ##STR5## is condensed with succinic anhydride in the presence of aluminum chloride in a chlorinated organic solvent and at a temperature below 5° C., to form 4-(2,3-dihydro-5-benzofuranyl)-4-oxobutanoic acid of formula III, ##STR6## which is reduced in acid medium in the heated state and in the presence of zinc and mercuric chloride to form 4-(2,3-dihydro-5-benzofuranyl)butanoic acid of formula IV, ##STR7## which is then subjected to the action of polyphosphoric acid in an apolar organic solvent and at a temperature of between 80° C. and 100° C. to form 2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-8-one of formula V, ##STR8## which is then: either
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Synthesis routes and methods II

Procedure details

A susension, cooled to 0° C., of 120 g of 2,3-dihydrobenzofuran and 128 g of aluminum chloride in 260 ml of dichloroethane is added to a mixture of 96 g of succinic anhydride and 260 g of aluminum chloride in 512 ml of dichloroethane. The temperature is maintained at approximately 5° C. The reaction medium, maintained for 2 hours at this temperature, is then poured into a solution of 3 liters of water containing 400 ml of concentrated hydrochloric acid. After separation following settling, and extraction with methylene chloride, the organic phase is exhaustively extracted with 1N sodium hydroxide. The combined basic phases are acidified in the cold with 6N hydrochloric acid and the oil formed is extracted with methylene chloride. The organic phase is washed to neutrality and then dried.
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